molecular formula C₉H₁₃D₅N₆ B042748 N,N',N''-Triethyl-1,3,5-triazine-2,4,6-triamine CAS No. 16268-92-1

N,N',N''-Triethyl-1,3,5-triazine-2,4,6-triamine

Cat. No. B042748
CAS RN: 16268-92-1
M. Wt: 210.28 g/mol
InChI Key: LNCCBHFAHILMCT-UHFFFAOYSA-N
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Description

N,N',N''-Triethyl-1,3,5-triazine-2,4,6-triamine belongs to a class of chemical compounds known as triazines, which are characterized by a ring structure consisting of three carbon and three nitrogen atoms. These compounds have drawn interest due to their versatile applications in materials science, organic synthesis, and as precursors for various chemical reactions.

Synthesis Analysis

The synthesis of triazine derivatives, including those similar to N,N',N''-Triethyl-1,3,5-triazine-2,4,6-triamine, often involves reactions under microwave irradiation in solvent-free conditions or with minimal solvent use. For instance, a series of N2,N4,N6-tris(1H-pyrazolyl)-1,3,5-triazine-2,4,6-triamines has been synthesized using microwave-assisted techniques, highlighting the efficiency and eco-friendliness of such methods (Díaz‐Ortiz et al., 2005).

Molecular Structure Analysis

Triazine derivatives exhibit interesting molecular structures with potential for dynamic behavior and interactions. For example, the analysis of serinolic amino-s-triazines revealed the impact of substitution on the triazine ring's rotational stereochemistry, offering insights into the molecular complexity and diversity of these compounds (Pintea et al., 2008).

Chemical Reactions and Properties

Triazine compounds are known for their reactivity and utility in various chemical reactions. Their ability to undergo cycloaddition, substitution, and other reactions makes them valuable building blocks in organic synthesis. For instance, the cycloaddition of 1,2,4,5-tetrazines with enamines promoted by Lewis acid ZnCl2 exemplifies the versatility of triazine-based reactions for the synthesis of complex heterocycles (Zhu & Boger, 2022).

Scientific Research Applications

Heterocyclic Compounds and Biological Significance

Triazine derivatives, due to their unique structure, have been extensively explored for their biological activities. They have been synthesized and evaluated for a wide spectrum of pharmacological activities, including antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal agents. These activities underline the potential of triazine nucleus as a core moiety in drug development, highlighting its importance in medicinal chemistry (Verma, Sinha, & Bansal, 2019).

Triazine in Drug Discovery and Bioconjugation

The broad applicability of s-triazine in drug discovery and bioconjugation has been underscored by its wide activity spectrum. This includes inhibition against MAO-A and -B, anticancer/antiproliferative, and antimicrobial activities, among others. The success in incorporating different nucleophiles into the s-triazine core for application in peptides/proteins at biologically compatible temperatures further emphasizes its versatility (Sharma et al., 2021).

Mesogenic Properties and Organoelectronic Applications

Research on triazine-based mesogens, which comprise aromatic/heteroaromatic rigid cores with flexible peripheral chains, has gained attention for their importance in charge and energy transport investigation. The design ideas and synthetic approaches to obtain triazine-based discotic liquid crystals are particularly relevant for their potential organo-electronic applications, demonstrating the structural versatility and property alteration capabilities of triazine derivatives (Devadiga & Ahipa, 2019).

CO2 Capture and Conversion

The development of nitrogen-rich porous adsorbent materials, such as covalent triazine frameworks (CTFs), for CO2 capture highlights the environmental applications of triazine derivatives. These materials are characterized by their high surface area, permanent porosity, structural tunability, and high hydrothermal and physicochemical stability, making them excellent candidates for energy-efficient and enhanced polar gas separation (Mukhtar et al., 2020).

properties

IUPAC Name

2-N,4-N,6-N-triethyl-1,3,5-triazine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N6/c1-4-10-7-13-8(11-5-2)15-9(14-7)12-6-3/h4-6H2,1-3H3,(H3,10,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCCBHFAHILMCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)NCC)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50903158
Record name NoName_3757
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50903158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N',N''-Triethyl-1,3,5-triazine-2,4,6-triamine

CAS RN

16268-92-1
Record name Triethylmelamine
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Record name N,N',N''-Triethyl-1,3,5-triazine-2,4,6-triamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N',N''-triethyl-1,3,5-triazine-2,4,6-triamine
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